molecular formula C11H16ClN3 B1442670 1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine CAS No. 1169699-29-9

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine

Cat. No.: B1442670
CAS No.: 1169699-29-9
M. Wt: 225.72 g/mol
InChI Key: HMGIKTJUTOBGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine ( 1251096-79-3) is a piperazine-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C11H16ClN3 and a molecular weight of 225.72 g/mol, this compound features a chloropyridine moiety linked to a dimethylpiperazine ring, a structural motif commonly associated with diverse biological activities . This scaffold serves as a key synthetic intermediate for the development of novel enzyme inhibitors and therapeutic agents. Piperazine and chloropyridine derivatives are established pharmacophores in numerous marketed drugs and are frequently investigated for their potential to interact with various enzymatic targets . Research on analogous pyridylpiperazine structures has demonstrated their utility as potent inhibitors of enzymes like urease, which is a crucial target for combating pathogens such as Helicobacter pylori . The structural features of this compound, including the electron-withdrawing chloro group on the pyridine ring and the steric influence of the dimethylpiperazine, make it a valuable template for Structure-Activity Relationship (SAR) studies aimed at optimizing potency and selectivity . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not certified for human therapeutic use, veterinary use, or for use in diagnostic procedures. It must not be administered to humans or animals.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-3,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-6-15(7-9(2)14-8)10-3-4-11(12)13-5-10/h3-5,8-9,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGIKTJUTOBGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Chlorination of 6-Hydroxypyridine Derivatives Followed by Coupling

This approach involves initial chlorination of a pyridine precursor, followed by nucleophilic substitution with a piperazine derivative.

Step Reagents & Conditions Description References
1 6-Hydroxypyridine derivative + Phosphorus oxychloride (POCl₃) Chlorination at the 6-position
2 Reaction at 80-120°C, monitored by TLC Formation of 6-chloropyridine intermediate
3 Coupling with 3,5-dimethylpiperazine Nucleophilic substitution in an inert solvent (e.g., dichloromethane)

Research Findings:

  • The chlorination step typically proceeds at elevated temperatures (~100°C).
  • The intermediate 6-chloropyridine is isolated via extraction and purified by recrystallization.
  • Coupling efficiency depends on the base used (e.g., triethylamine) and solvent choice.

Method B: Direct Chlorination of Pyridin-3-amine Derivatives

An alternative involves direct chlorination of pyridin-3-amine derivatives, followed by substitution with piperazine.

Step Reagents & Conditions Description References
1 Pyridin-3-amine + POCl₃ Direct chlorination at the 6-position
2 Reaction at 80°C for 4-6 hours Formation of 6-chloropyridin-3-amine
3 Coupling with 3,5-dimethylpiperazine Under reflux in acetonitrile with base

Research Findings:

  • The process offers a high yield (~85%) with controlled temperature.
  • The reaction is sensitive to moisture; anhydrous conditions are essential.

Method C: Multi-step Synthesis via Uracil Derivatives (Patent CN103012288A)

This patented method emphasizes a green chemistry approach, reducing reagent consumption and simplifying purification.

Step Reagents & Conditions Description Research Findings
1 1,3-Dimethylbarbituric acid + Phosphorus oxychloride Chlorination to form 6-chloro-1,3-dimethyluracil
2 Reflux in water/organic solvent mixture Conversion to 6-chloro-1,3-dimethyluracil
3 Nucleophilic substitution with piperazine derivative Final coupling to form target compound

Key Data:

  • Reduced phosphorus oxychloride usage (from 10-15:1 to 0.5-1.5:1 ratio).
  • Reaction conditions are mild, with no need for underpressure distillation.
  • Yield: Approximately 84-90%.

Notes and Observations

  • Reagent Choice: Phosphorus oxychloride is the preferred chlorinating agent due to its efficiency, but alternative chlorinating agents like thionyl chloride may be employed.
  • Reaction Medium: Use of immiscible organic solvents such as dichloromethane or chloroform, often with water or alcohol additives, improves selectivity and facilitates purification.
  • Reaction Conditions: Typically conducted at 80-120°C, with careful control to prevent over-chlorination or side reactions.
  • Purification: Recrystallization from ethanol or methanol is common, with further purification via chromatography if necessary.
  • Yield & Purity: The optimized methods yield the target compound with purity exceeding 99%, and yields are generally in the range of 84-90%.

Data Summary Table

Parameter Method A Method B Method C (Patent CN103012288A)
Chlorinating Agent POCl₃ POCl₃ POCl₃ (or alternatives)
Reaction Temperature 80-120°C 80°C Reflux (~100°C)
Yield ~80% ~85% 84-90%
Reagent Ratios 10-15:1 (POCl₃ to precursor) Controlled (equiv. ratios vary) 0.5-1.5:1 (POCl₃ to uracil derivative)
Purification Recrystallization Recrystallization Recrystallization, chromatography
Key Advantages Established, high yield Mild conditions Reduced reagent use, eco-friendly

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Piperazine Derivatives

Compound Aryl Substituent Piperazine Substituents Key Applications
Target Compound 6-Chloropyridin-3-yl 3,5-dimethyl Potential insecticide
1-[2-(4-Cl-PhS)phenyl]-3,5-dimethylpiperazine 4-Cl-PhS-phenyl 3,5-dimethyl Antidepressant (SSRI)
1-((6-Cl-pyridin-3-yl)methyl)piperazine 6-Cl-pyridin-3-yl None Intermediate/metabolite
1-[6-(CF₃)pyridin-2-yl]piperazine 6-Trifluoromethylpyridin None Pesticidal candidate

Neonicotinoid Metabolites and Analogs

Structural Similarities and Activity:

  • Nitenpyram Metabolites (): Metabolites like N-((6-chloropyridin-3-yl)methyl)ethanamine share the 6-chloropyridinylmethyl group but lack the piperazine ring. The target compound’s piperazine may confer prolonged receptor binding due to conformational flexibility .
  • Imidacloprid Metabolites (): Metabolite-1 (methylated imidacloprid) retains the chloropyridinyl group but incorporates an imidazolidine ring. Piperazine derivatives like the target compound may exhibit different binding modes to nAChRs due to ring size and substituent effects .

Key Insight: The 6-chloropyridinyl group is critical for nAChR affinity across neonicotinoids, but the dimethylpiperazine in the target compound may alter selectivity between insect and mammalian receptors compared to imidazolidine-based neonicotinoids .

Carcinogenic Nitrosopiperazines

Toxicity Considerations (): 1-Nitroso-3,5-dimethylpiperazine is a potent carcinogen in rats, inducing lymphomas and leukemias. While the target compound lacks the nitroso group, its 3,5-dimethylpiperazine backbone suggests that structural analogs could pose toxicity risks if metabolized to reactive intermediates. This underscores the need for thorough safety profiling in development .

Biological Activity

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 6-chloropyridine moiety and two methyl groups at the 3 and 5 positions. This structural configuration is significant for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other molecular targets. The chloropyridine ring enhances binding affinity to specific receptors or enzymes, potentially modulating their activity.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thus increasing the availability of key neurotransmitters such as serotonin and dopamine.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. A study demonstrated that derivatives of piperazine can significantly reduce depressive behavior in animal models by enhancing serotonergic activity .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. For instance, studies have reported that related piperazine derivatives possess strong antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behavior in animal models
AntimicrobialEffective against MRSA and other bacterial strains
Enzyme InhibitionPotential inhibition of neurotransmitter-metabolizing enzymes

Case Study 1: Antidepressant Properties

A study conducted on mice demonstrated that administering this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) against MRSA comparable to leading antibiotics. This suggests its potential utility in treating resistant bacterial infections. The study utilized standard protocols for evaluating antimicrobial activity, confirming the robustness of the findings.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance, variations in substituents on the piperazine ring can significantly affect receptor selectivity and potency.

Structure-Activity Relationship (SAR)

Research has shown that:

  • The introduction of halogen atoms can enhance receptor binding.
  • Methyl substitutions at specific positions improve selectivity for certain targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(6-chloropyridin-3-yl)-3,5-dimethylpiperazine?

  • Methodological Answer : Synthesis optimization should focus on regioselectivity and reaction efficiency. For analogous piperazine derivatives, nucleophilic substitution between chloropyridine and piperazine precursors is common. Evidence from similar syntheses (e.g., coupling of piperazine with halogenated aryl groups) suggests using polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (80–120°C) to enhance reactivity . Monitoring reaction progress via TLC (as in ) ensures completion. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves yield and purity .

Q. How can spectroscopic techniques (NMR, IR) be effectively applied to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic peaks for the piperazine ring (e.g., axial/equatorial protons at δ 2.5–3.5 ppm) and the chloropyridinyl moiety (aromatic protons at δ 7.0–8.5 ppm). Compare with spectral libraries of structurally related compounds (e.g., 1-phenylpiperazine derivatives in ).
  • IR : Confirm the absence of starting material functional groups (e.g., NH stretches if using amine precursors) and presence of C-Cl stretches (~600–800 cm⁻¹) .
  • Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguities in proton-carbon connectivity, especially in distinguishing methyl groups on the piperazine ring .

Q. What purification strategies are recommended for removing by-products in the final synthesis step?

  • Methodological Answer : For piperazine derivatives, preparative TLC (as in ) or flash chromatography with silica gel (gradient elution: 5–20% methanol in dichloromethane) effectively removes polar impurities. For crystalline intermediates, slow evaporation of ethanol or chloroform solutions yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability. For example, highlights ICReDD’s use of quantum chemical calculations to optimize reaction pathways.
  • Molecular Docking : Screen derivatives against target proteins (e.g., neurotransmitter receptors) to prioritize synthesis. Use software like AutoDock Vina with force fields adjusted for halogen interactions (critical for chloropyridinyl moieties) .

Q. What experimental and computational approaches resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Crystallographic Refinement : If X-ray data (e.g., unit cell parameters from ) conflict with NMR assignments, re-examine disorder models or hydrogen bonding networks. Use SHELXL for refinement and PLATON for validation .
  • Dynamic NMR : Resolve rotational barriers in piperazine rings (e.g., coalescence temperature experiments) to explain split peaks in room-temperature spectra .

Q. How can reaction engineering principles improve scalability while maintaining regioselectivity?

  • Methodological Answer : Implement continuous-flow reactors to control exothermic reactions (common in SNAr reactions). Optimize parameters like residence time and temperature gradients based on kinetic studies (see ’s subclass RDF2050112 on reactor design). For heterogeneous catalysis, screen immobilized catalysts (e.g., Pd/C or CuO nanoparticles) to enhance recyclability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.